(1-Methoxyvinyl)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxyethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHMMZNUMNBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399119 | |
| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79678-01-6 | |
| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methoxyvinyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methoxyvinyl Trimethylsilane
Generation from Methyl Vinyl Ether Precursors
The synthesis of (1-methoxyvinyl)trimethylsilane frequently employs methyl vinyl ether as a readily available starting material. Several strategies have been developed to achieve this transformation, primarily involving the silylation of a vinyl carbanion equivalent derived from methyl vinyl ether.
Deprotonation-Silylation Routes
A common approach to synthesizing this compound involves the deprotonation of methyl vinyl ether at the vinyl carbon adjacent to the oxygen atom, followed by quenching the resulting anion with a silylating agent. wikipedia.org This method allows for the formation of a variety of acyl derivatives of silicon that are not easily accessible through other routes. wikipedia.org The deprotonation is typically achieved using a strong base, which generates a nucleophilic vinyl carbanion that readily reacts with an electrophilic silicon species.
Base-Mediated Silylation with Halotrimethylsilanes (e.g., Chlorotrimethylsilane)
A widely utilized method for the preparation of this compound involves the reaction of methoxyethene (methyl vinyl ether) with chlorotrimethylsilane (B32843) in the presence of a base. chemicalbook.com This reaction proceeds via a base-mediated process where the base facilitates the deprotonation of the methyl vinyl ether and subsequent silylation. The choice of base and reaction conditions can significantly influence the efficiency of the reaction.
| Reactants | Product | Synthetic Route |
| Methoxyethene, Chlorotrimethylsilane | This compound | Base-mediated silylation |
Table 1: Synthesis of this compound
Catalyzed Silylation Methods (e.g., Alkali-Catalyzed Etherification)
Catalytic methods, such as alkali-catalyzed etherification, can also be employed for the synthesis of silyl (B83357) ketene (B1206846) acetals. uniovi.es These methods often involve the use of a catalyst to promote the reaction between an alcohol or an alkoxide and a vinyl ether in the presence of a silylating agent. While specific examples for the direct synthesis of this compound via this route are less commonly detailed, the general principle is applicable to the formation of silyl ketene acetals.
Preparation of Related Silyl Ketene Acetals
The synthetic principles used for this compound extend to the broader class of silyl ketene acetals. These compounds are crucial reagents in organic chemistry, particularly in aldol-type reactions and other carbon-carbon bond-forming transformations.
From Enolizable Carbonyl Compounds and Silyl Electrophiles
A general and widely applicable method for synthesizing silyl ketene acetals involves the reaction of an enolizable carbonyl compound, such as an ester or a ketone, with a silyl electrophile in the presence of a base. thieme-connect.de The process begins with the formation of an enolate ion by the action of a base on the carbonyl compound. This enolate then reacts with a silylating agent, most commonly a halotrimethylsilane like chlorotrimethylsilane, to yield the silyl ketene acetal (B89532). The reaction of ester enolates with chlorotrimethylsilane can sometimes produce a mixture of the desired silyl ketene acetal (O-silylation) and an α-silyl carbonyl compound (C-silylation). thieme-connect.de
The choice of reaction conditions, including the base, solvent, and temperature, is critical in controlling the outcome of the reaction. For instance, the use of lithium diisopropylamide (LDA) as a base is common for generating the enolate.
| Carbonyl Compound | Silylating Agent | Base | Product |
| Ester | Chlorotrimethylsilane | Lithium Diisopropylamide | Silyl Ketene Acetal |
| Ketone | Chlorotrimethylsilane | Lithium Diisopropylamide | Silyl Enol Ether |
Table 2: General Synthesis of Silyl Ketene Acetals and Silyl Enol Ethers
Regioselective Synthesis of Kinetic and Thermodynamic Isomers
When unsymmetrical ketones are used as precursors, the formation of two different enolates is possible, leading to regioisomeric silyl enol ethers. The control of regioselectivity to favor either the kinetic or the thermodynamic product is a key aspect of these syntheses. thieme-connect.deconsensus.app
Kinetic Control: The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered base (like LDA) at low temperatures with a short reaction time. These conditions favor the removal of the more accessible proton.
Thermodynamic Control: The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored by using a weaker base, higher reaction temperatures, and longer reaction times, which allow for equilibration to the more stable isomer. rsc.orgresearchgate.netresearchgate.net
The ability to selectively generate either the kinetic or thermodynamic silyl enol ether provides access to different constitutional isomers in subsequent reactions, thereby enhancing the synthetic utility of this methodology.
| Control | Conditions | Product |
| Kinetic | Strong, hindered base (e.g., LDA), low temperature, short reaction time | Less substituted silyl enol ether |
| Thermodynamic | Weaker base, higher temperature, longer reaction time | More substituted silyl enol ether |
Table 3: Regioselective Synthesis of Silyl Enol Ethers
Advanced Synthetic Protocols
To enhance the efficiency, yield, and practicality of synthesizing this compound, advanced synthetic protocols such as one-pot procedures and the strategic use of solvent systems and additives have been developed.
One-Pot Procedures for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the preparation of silyl enol ethers, one-pot procedures commonly involve the in situ formation of the enolate followed by its immediate trapping with a silylating agent. organic-chemistry.org
In the context of this compound, a one-pot approach would typically involve the deprotonation of methyl acetate (B1210297) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a silylating agent such as trimethylsilyl (B98337) chloride or the more reactive trimethylsilyl triflate. organic-chemistry.orgwikipedia.org The use of TMSOTf in one-pot reactions is particularly advantageous as it can act as both a silylating agent and a Lewis acid catalyst to promote subsequent reactions if desired. richmond.edu Such tandem reaction sequences, for example, an in situ enol silane (B1218182) formation followed by a Mukaiyama aldol-type addition, have been successfully mediated by TMSOTf. richmond.eduorganic-chemistry.org This highlights the potential for developing highly efficient, multi-step syntheses starting from methyl acetate in a single flask.
Role of Solvent Systems and Additives (e.g., N,N-Dimethylformamide/Potassium Iodide)
The choice of solvent and the inclusion of specific additives can profoundly impact the course and efficiency of silylation reactions.
N,N -Dimethylformamide (DMF)
N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can play multiple roles in organic synthesis beyond simply being a reaction medium. nih.gov In silylation reactions, DMF can act as a catalyst. researchgate.net It has been shown to form a complex with silylating agents like tert-butyldimethylsilyl chloride (TBSCl), thereby activating them and facilitating the silylation of hydroxyl groups. researchgate.net This catalytic role could be extrapolated to the silylation of enolates in the synthesis of this compound. Furthermore, DMF can also serve as a reagent, for instance as a source for formylation reactions. nih.govrsc.org
Potassium Iodide (KI)
While the specific combination of DMF and potassium iodide for the synthesis of this compound is not extensively detailed in the provided search results, the use of iodide sources in conjunction with silyl chlorides is a known method to generate more reactive silyl iodides in situ. This can accelerate silylation reactions. In other contexts, such as the nickel-catalyzed halogen exchange reaction of aryl bromides, potassium iodide has been used effectively. researchgate.net It is plausible that in the silylation of the enolate of methyl acetate, potassium iodide could play a similar role in enhancing the reactivity of the silylating agent.
Carbon-Carbon Bond Forming Reactions
This compound is a silyl ketene acetal that serves as a versatile and reactive enolate equivalent in a variety of carbon-carbon bond-forming reactions. Its utility is most prominently featured in Lewis acid-catalyzed additions to carbonyls and related electrophiles, providing a reliable method for the construction of complex organic molecules.
The Mukaiyama aldol (B89426) reaction is a cornerstone of modern organic synthesis, involving the Lewis acid-mediated addition of a silyl enol ether or silyl ketene acetal to a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgnih.gov This process avoids the often harsh conditions of traditional enolate chemistry and allows for crossed-aldol reactions without self-condensation of the aldehyde partner. wikipedia.org this compound, as a silyl ketene acetal, is an excellent nucleophile in this reaction, leading to the formation of β-hydroxy ester derivatives after a workup step. The reaction is initiated by the activation of the carbonyl compound by a Lewis acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the silyl ketene acetal. nih.gov
A significant advantage of the Mukaiyama aldol reaction is the ability to control stereochemistry through chelation. When aldehydes containing a nearby Lewis basic heteroatom, such as in α- or β-alkoxy aldehydes, are used, certain Lewis acids can form a rigid, chelated intermediate. This chelation controls the facial selectivity of the nucleophilic attack. Bicoordinate Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) are particularly effective in forming these chelated structures. organic-chemistry.org The silyl ketene acetal, this compound, will then preferentially attack the coordinated aldehyde from the less sterically hindered face, leading to a high degree of 1,2- or 1,3-asymmetric induction. organic-chemistry.org This strategy has become a general and powerful method for diastereoselective synthesis. organic-chemistry.org
The table below illustrates the principle of chelation control in the Mukaiyama aldol reaction with alkoxy aldehydes.
| Aldehyde Type | Lewis Acid | Proposed Intermediate | Stereochemical Outcome |
| α-Alkoxy Aldehyde | TiCl₄, SnCl₄ | 5-membered chelate | High 1,2-asymmetric induction |
| β-Alkoxy Aldehyde | TiCl₄, SnCl₄ | 6-membered chelate | High 1,3-asymmetric induction |
The diastereoselectivity of the Mukaiyama aldol reaction (i.e., the preference for syn vs. anti products) is highly dependent on the geometry of the silyl ketene acetal, the specific substrates, the Lewis acid used, and the reaction conditions. Unlike traditional aldol reactions involving metal enolates, the Mukaiyama variant is generally understood to proceed through an open, acyclic transition state, meaning the Zimmerman-Traxler model is not applicable. wikipedia.org The relative orientation of the reactants in this transition state determines the stereochemical outcome. Factors such as steric hindrance between the substituents on the aldehyde, the silyl ketene acetal, and the Lewis acid complex dictate which transition state is lower in energy. For instance, the reaction of this compound with a chiral aldehyde can lead to either the syn or anti diastereomer as the major product depending on whether the reaction is under chelation or non-chelation control. Under non-chelation conditions (e.g., with BF₃·OEt₂), the outcome is often predicted by the Felkin-Anh model.
A wide variety of Lewis acids are employed to catalyze the Mukaiyama aldol reaction. Titanium tetrachloride (TiCl₄) was one of the first and most effective promoters used for this transformation. nih.gov However, its high reactivity can sometimes lead to side reactions. To modulate this reactivity, mixed titanium catalysts have been developed. Dichlorodiisopropoxytitanium(IV) (Ti(OiPr)2Cl2) is a milder Lewis acid compared to TiCl₄. The isopropoxy ligands temper the Lewis acidity of the titanium center, which can lead to higher selectivity in reactions with sensitive substrates. While TiCl₄ is widely documented, catalysts like Ti(OiPr)2Cl2 are part of a broader class of tunable Lewis acids where the electronic and steric properties can be adjusted by altering the ligands on the metal center, thereby optimizing the catalyst for a specific transformation.
Conceptually related to the aldol reaction, the Mukaiyama-Michael addition involves the 1,4-conjugate addition of a silyl ketene acetal to an α,β-unsaturated carbonyl compound. nih.gov this compound can act as an effective nucleophile in this reaction, adding to the β-position of acceptors like enones or enoates to generate 1,5-dicarbonyl compounds or their derivatives. This reaction provides a powerful method for carbon-carbon bond formation, creating vicinal stereocenters. nih.gov The development of enantioselective organocatalytic versions of the Mukaiyama-Michael reaction has further expanded its utility. For instance, chiral imidazolidinone catalysts can activate α,β-unsaturated aldehydes towards 1,4-addition while controlling the stereochemical outcome, offering a complementary approach to metal-based Lewis acid catalysis.
The table below summarizes the key components of the Mukaiyama-Michael reaction involving a silyl ketene acetal.
| Component | Role | Example |
| Nucleophile | Latent enolate equivalent | This compound |
| Electrophile | Michael acceptor | α,β-Unsaturated ketone or ester |
| Catalyst | Activates the electrophile | Lewis Acid (e.g., TiCl₄) or Organocatalyst |
| Product | Result of 1,4-addition | 1,5-Dicarbonyl compound derivative |
The Mukaiyama-Mannich reaction is a three-component reaction that forms β-amino carbonyl compounds, which are valuable synthetic intermediates. In this process, a silyl ketene acetal, such as this compound, reacts with an imine or an iminium ion generated in situ from an aldehyde and an amine. The reaction is typically promoted by a Lewis acid that activates the imine electrophile. This provides a convergent and efficient route to complex nitrogen-containing molecules. One-pot procedures have been developed where a thioester is converted to a silyl ketene acetal in situ using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and an amine base, which then undergoes a Mukaiyama-Mannich addition to an N-phenylimine. In this system, the TMSOTf is believed to play a dual role, activating both the thioester for silylation and the imine for nucleophilic attack.
Mannich-Type Reactions
Challenges in Enantioselectivity
Achieving high levels of enantioselectivity in reactions involving silyl ketene acetals like this compound is a significant challenge in synthetic chemistry. The Mukaiyama aldol reaction, a key carbon-carbon bond-forming reaction utilizing silyl enol ethers or silyl ketene acetals, exemplifies these difficulties. thieme-connect.denih.gov The development of effective chiral Lewis acid catalysts is crucial for inducing asymmetry. nih.gov However, many of these catalysts are sensitive and require strictly anhydrous conditions to prevent hydrolysis and deactivation. nih.govnih.gov
Specific challenges include:
Catalyst Stability: Many chiral Lewis acid complexes are unstable in the presence of water, which can limit their effectiveness and substrate scope. thieme-connect.denih.gov
Reaction Conditions: The need for anhydrous conditions complicates experimental procedures and can be difficult to maintain, potentially leading to lower yields and selectivities. nih.gov
Substrate Control: While using chiral aldehydes or chiral silyl enol ethers can achieve high diastereoselectivity, this approach is dependent on the availability of chiral starting materials and is not a universally catalytic solution. thieme-connect.de
Open Transition States: Unlike reactions that proceed through rigid, cyclic transition states (e.g., with boron enolates), many Lewis acid-catalyzed reactions of silyl ketene acetals are believed to involve more flexible, open transition states. nih.govacs.org This flexibility can make it more difficult to create a well-defined chiral environment to control the facial selectivity of the incoming electrophile.
Overcoming these hurdles often requires the design of novel, robust chiral catalysts that can operate under mild conditions while effectively orchestrating the stereochemical outcome of the reaction.
Anion-Binding Catalysis Approaches
Anion-binding catalysis has emerged as a powerful strategy to address the challenges of enantioselective transformations involving silyl ketene acetals. This approach utilizes a chiral catalyst, typically a hydrogen-bond donor like a thiourea derivative, to stabilize an anionic species generated during the reaction, thereby controlling the stereochemical environment. nih.govnih.govacs.org
A notable application of this strategy is the enantioselective acylation of silyl ketene acetals with acyl fluorides. nih.govacs.org In this process, a chiral thiourea catalyst works in concert with a nucleophilic catalyst such as 4-pyrrolidinopyridine (PPY). nih.gov The proposed mechanism involves the formation of an N-acylpyridinium ion intermediate. The thiourea catalyst is believed to bind to the fluoride counteranion through hydrogen bonding. nih.gov This interaction stabilizes the ion pair and creates a chiral environment around the electrophilic acylpyridinium ion. nih.gov When the silyl ketene acetal attacks this activated electrophile, the chiral catalyst directs the approach, leading to the formation of the product with high enantioselectivity. nih.gov
Key features of this anion-binding approach include:
Dual Activation: The system often involves the activation of both the electrophile (e.g., via formation of an acylpyridinium ion) and stabilization of the resulting anion by the chiral catalyst. nih.govmit.edu
Non-covalent Interactions: Control of enantioselectivity is achieved through specific, non-covalent hydrogen-bonding interactions between the catalyst and the anionic intermediate. nih.gov
High Efficiency: This method has been shown to be highly effective, providing access to valuable chiral building blocks, such as α,α-disubstituted butyrolactones and 1,2-dihydrophthalazines, in good yields and with excellent enantioselectivities. nih.govnih.govacs.org
This strategy has successfully been applied to the dearomatization of phthalazines through a Mannich-type addition of silyl ketene acetals to in-situ generated N-acylphthalazinium chlorides, showcasing its versatility. nih.govacs.org
Cross-Coupling Reactions
Dealkoxylating Csp2-Csp3 Cross-Coupling
Dealkoxylating cross-coupling reactions represent a valuable method for forming carbon-carbon bonds by activating and substituting the alkoxy group of enol ethers, a class of compounds to which this compound belongs. This transformation allows for the direct coupling of a Csp2 carbon (from the enol ether) with a Csp3 carbon from an organometallic reagent.
A general procedure for this type of reaction involves the use of a nickel catalyst, such as Ni(COD)2, often in the presence of an N-heterocyclic carbene (NHC) ligand. The reaction couples an enol ether substrate with an organolithium reagent, such as trimethylsilylmethyllithium (LiCH2SiMe3), to form a new Csp2-Csp3 bond. The reaction is typically carried out under an inert argon atmosphere in a solvent like toluene at elevated temperatures.
Table 1: Representative Conditions for Ni-Catalyzed Dealkoxylating Cross-Coupling Use the slider to see different reaction components and conditions.
| Component | Details |
|---|---|
| Substrate | Enol Ether (e.g., (E)-2-(2-methoxyvinyl)naphthalene) |
| Catalyst | Ni(COD)2 (5 mol%) |
| Coupling Partner | LiCH2SiMe3 (1.3 equiv.) |
| Solvent | Toluene |
| Conditions | 60 °C, 2 h, Argon atmosphere |
This methodology provides a direct route to synthesize substituted allylsilanes and related structures from readily available enol ethers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. acs.orgacs.org Reactions such as the Suzuki, Stille, and Hiyama couplings are widely used. acs.org The Hiyama coupling is particularly relevant as it utilizes organosilicon compounds, making it conceptually applicable to substrates like this compound. acs.org
The general catalytic cycle for these reactions typically involves three key steps: acs.org
Oxidative Addition: The active Palladium(0) catalyst inserts into the bond of an organic halide or triflate (R-X), forming a Palladium(II) complex.
Transmetalation: An organometallic coupling partner (R'-M) transfers its organic group to the palladium center, displacing the halide or triflate and forming a new Palladium(II) complex with both organic groups.
Reductive Elimination: The two organic groups are coupled together, forming the new C-C bond (R-R') and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. acs.org
In the context of a Hiyama-type reaction involving this compound, the silicon-carbon bond would need to be activated, typically by a fluoride source or under basic conditions, to facilitate the transmetalation step with the Pd(II) intermediate. Although less common than organoboron (Suzuki) or organotin (Stille) reagents, organosilanes offer the advantages of being low in toxicity and stable. acs.org A variety of palladium catalysts and ligands can be employed to optimize these reactions for specific substrates, including those sensitive to other coupling conditions. nih.gov
Peterson Olefination Analogues
The Peterson olefination is a chemical reaction that synthesizes alkenes from α-silyl carbanions and carbonyl compounds (ketones or aldehydes). nih.govacs.org The reaction proceeds through a β-hydroxysilane intermediate which can then be eliminated under either acidic or basic conditions to form the alkene. nih.govnih.gov This dual-pathway elimination is a key feature, as it allows for the synthesis of either the E- or Z-alkene from the same intermediate by choosing the appropriate conditions. nih.gov
While the classical Peterson olefination involves a discrete α-silyl carbanion, a silyl ketene acetal like this compound can participate in analogous transformations. In such a scenario, the silyl ketene acetal acts as a nucleophile, attacking an activated carbonyl compound. This addition would form a β-siloxy intermediate rather than the β-hydroxysilane of the classic reaction. Subsequent elimination of a silanol derivative and methanol could then generate an α,β-unsaturated carbonyl compound or a related olefinic product.
A significant advantage of the Peterson olefination over similar reactions like the Wittig reaction is its superior atom economy, as it produces a low molecular weight, often water-soluble, silicon byproduct instead of the crystalline triphenylphosphine oxide. acs.org However, a major drawback has traditionally been the lack of stereocontrol in the olefination step. acs.org Recent research has focused on developing bench-stable reagents and employing imine electrophiles to achieve higher stereoselectivity in Peterson-type reactions. nih.govacs.org
Reactions as Formal Methoxyvinyl Cation Equivalents
In certain reactions, this compound can function as a formal equivalent of a methoxyvinyl cation. This synthetic utility arises from the reaction of the electron-rich double bond with a strong electrophile. The trimethylsilyl group is highly labile and can be easily displaced, facilitating the addition of the "methoxyvinyl" group to a nucleophile.
Cycloaddition Chemistry
While this compound is a silyl enol ether and thus a potential diene or dienophile component in Diels-Alder reactions, its specific application in aza-Diels-Alder cycloadditions is not extensively documented. However, the reactivity of analogous silyl enol ethers and silyl ketene acetals in such reactions provides a strong basis for its potential utility. The aza-Diels-Alder reaction is a powerful method for the synthesis of nitrogen-containing six-membered rings. In this reaction, an imine acts as the dienophile or part of the diene.
The reaction of a silyl enol ether, such as this compound, with an imine would be expected to proceed via a [4+2] cycloaddition to afford a tetrahydropyridine derivative after hydrolysis of the silyl enol ether moiety. The Lewis acid catalysis is often employed to activate the imine dienophile towards nucleophilic attack by the silyl enol ether.
Table of Potential Aza-Diels-Alder Reaction Components:
| Diene Component (or equivalent) | Dienophile Component | Catalyst (Typical) | Product Type |
| This compound | Imine (R-CH=N-R') | Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Tetrahydropyridinone derivative |
The diastereoselectivity of such reactions is a critical aspect and is often influenced by the nature of the substituents on the imine and the reaction conditions.
This compound can be envisioned as a building block for the synthesis of more complex, substituted butadienes. These dienes are highly valuable substrates in Diels-Alder reactions for the construction of cyclic and polycyclic systems. The general strategy would involve a cross-coupling reaction where the vinylsilane moiety participates in a carbon-carbon bond-forming reaction to extend the conjugation.
For instance, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could potentially be employed. This would require prior conversion of the vinylsilane to a more reactive organometallic species or direct coupling under specific conditions. The resulting substituted butadiene would then be available for subsequent cycloaddition reactions.
Potential Synthesis of a Substituted Butadiene:
| Starting Material | Coupling Partner | Catalyst System | Product |
| This compound derivative | Vinyl halide or triflate | Palladium catalyst (e.g., Pd(PPh₃)₄) | Substituted 1,3-butadiene |
The utility of silyl-substituted 1,3-butadienes in tandem reactions, such as Diels-Alder/allylation sequences, highlights the synthetic potential of such intermediates.
Radical Reactions
The participation of silyl enol ethers in radical reactions has emerged as a powerful tool in modern organic synthesis. This compound, as a nucleophilic alkene, is a prime candidate for such transformations.
Visible-light photoredox catalysis has enabled a wide array of radical reactions under mild conditions. In this context, this compound can act as a radical acceptor. A photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process, generating a radical species that can then add to the double bond of the silyl enol ether. This generates a new radical intermediate which can be further transformed to the final product.
For example, the photoredox-catalyzed addition of an alkyl radical to this compound would lead to the formation of a more substituted silyl enol ether, which can be a precursor to functionalized ketones.
Illustrative Photocatalyzed Radical Addition:
| Substrate | Radical Source | Photocatalyst | Product Type |
| This compound | Alkyl halide | Iridium or Ruthenium complex | α-Alkylated ketone (after hydrolysis) |
Transition metal catalysis can also be employed to mediate radical reactions involving silyl enol ethers. These reactions often proceed through a mechanism involving the formation of a metal-bound radical or a process where the metal complex facilitates the generation and reaction of radical intermediates.
For instance, a metal catalyst could facilitate the coupling of this compound with a radical precursor. This approach can offer high levels of control over the reactivity and selectivity of the transformation. An example would be the metal-catalyzed addition of a radical to the silyl enol ether, followed by a cyclization event to construct a ring system.
Example of a Metal-Catalyzed Radical Reaction:
| Substrate | Radical Precursor | Metal Catalyst | Reaction Type |
| This compound | Alkyl halide with an unsaturated tether | Copper or Iron salt | Radical addition-cyclization |
These metal-catalyzed radical processes expand the synthetic utility of this compound beyond traditional ionic chemistry.
Metal-Free Radical Reactions
The generation of radicals from silyl ketene acetals can be achieved without transition metals, often relying on photoredox catalysis. In these reactions, the silyl ketene acetal can be oxidized to form a radical cation, which then acts as a potent intermediate. For instance, photocatalytic addition reactions of ketene silyl acetals to alkenes that lack electron-withdrawing groups have been developed. nih.govresearchgate.net These reactions proceed through the formation of α-carbonyl radicals under visible light irradiation, often requiring a protic additive to proceed efficiently. nih.govresearchgate.net
Another significant area is metal-free radical ring-opening polymerization (rROP) of cyclic ketene acetals. This method provides a pathway to aliphatic polyesters. The mechanism involves the radical addition to the vinyl group, which can be followed by the opening of the ring to create a polyester backbone. nih.gov The extent of ring-opening versus simple vinyl polymerization can be influenced by the monomer structure and reaction conditions. nih.gov
| Reaction Type | Ketene Acetal Substrate | Reaction Partner | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Photocatalytic Addition | Ketene silyl acetal | Alkene | Photoredox catalyst, blue light, protic additive | α-Alkylated ester | nih.govresearchgate.net |
| Radical Polymerization | Cyclic ketene acetal | Monomer itself | Radical initiator (e.g., DTBP), heat | Polyacetal-polyester copolymer | nih.gov |
Electro-Catalyzed Radical Transformations
Electrosynthesis offers a powerful, reagent-free method for generating radical species from stable precursors. Electrochemical methods can be used to generate silyl radicals from readily available silanes, which can then engage in reactions with silyl enol ethers or other activated alkenes. An electrochemical radical silyl-oxygenation of electron-deficient alkenes has been demonstrated, providing access to highly functionalized silicon-containing molecules under mild, metal-free conditions. nih.gov
This approach relies on the electrochemical activation of a Si-H bond to form a silyl radical, which then adds to an alkene. nih.gov Similarly, silyl radicals can be generated via the electroreduction of robust Si-Cl bonds in chlorosilanes. This strategy enables various alkene silylation reactions, such as disilylation and hydrosilylation, without the need for transition metal catalysts. nih.gov The electrolysis of a mixture of trimethylsilyl chloride and an alkene can lead to vicinal disilylation products. nih.gov Furthermore, the anodic oxidation of olefins can produce electrophilic alkene radical cations, which subsequently react with nucleophiles like silyl ketene acetals in cycloaddition reactions. acs.org
| Reaction Type | Radical Source | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Silyl-oxygenation | Silane (via Si-H activation) | Electron-deficient alkene | Electrolysis, undivided cell | β-Silyl-cyanohydrin derivative | nih.gov |
| Disilylation | Chlorosilane (via Si-Cl reduction) | Styrene | Constant current electrolysis | Vicinal disilane | nih.gov |
| Cycloaddition | Alkene (via anodic oxidation) | Diazo compound or Styrene | Electrolysis, graphite electrodes | Cyclopropane or Cyclobutane | acs.org |
Silicon-Centered Transformations
The silicon center in this compound is a key locus of reactivity, enabling transformations that either generate other useful intermediates or modify the core structure.
Generation of Lithium Enolates from Silyl Enol Ethers
While silyl enol ethers are often prepared by trapping lithium enolates, the reverse reaction is also a synthetically valuable transformation. Lithium enolates can be cleanly generated from silyl enol ethers by treatment with an organolithium reagent, such as methyllithium. wikipedia.orgyoutube.com This reaction proceeds via a nucleophilic attack of the methyl anion on the silicon atom, displacing the enolate and forming the volatile and stable byproduct tetramethylsilane. wikipedia.orgyoutube.com
This method is particularly useful for generating a specific regioisomer of a lithium enolate that may not be accessible through direct deprotonation of the parent carbonyl compound. youtube.com For example, the thermodynamic silyl enol ether can be synthesized and then converted into the corresponding thermodynamic lithium enolate, which can be difficult to form selectively under kinetic conditions. youtube.com Alternatives to organolithium reagents, such as alkali metal alkoxides, have also been shown to convert silyl enol ethers into the corresponding enolates. rsc.org
Desilylation and Hydrolysis Pathways (e.g., to Acylsilanes)
The hydrolysis of silyl enol ethers is a fundamental reaction that regenerates a carbonyl compound. This process involves the attack of water on the silicon atom, leading to the formation of the ketone or aldehyde and a silanol intermediate (e.g., trimethylsilanol), which typically dimerizes to form a disiloxane like hexamethyldisiloxane. wikipedia.org
In the specific case of this compound, hydrolysis can be controlled to yield acetyltrimethylsilane, a type of acylsilane. researchgate.net Acylsilanes are valuable synthetic intermediates. The transformation highlights the ability to use the silyl enol ether as a masked acyl anion equivalent. The desilylation process is often facilitated by acid or fluoride ions, which readily cleave the silicon-oxygen bond.
Stereochemical Control in Reactions
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. The reactions of silyl ketene acetals can be guided by various stereocontrol elements, including chelation.
Chelation Control Models
In reactions with chiral aldehydes or ketones, particularly those bearing an α- or β-alkoxy group, the stereochemical outcome can often be controlled by chelation. According to the Cram chelation model, a Lewis acidic metal can coordinate simultaneously to the carbonyl oxygen and the oxygen of a nearby alkoxy group, forming a rigid five- or six-membered ring. scribd.comuvic.ca This conformation locks the substrate, leading the incoming nucleophile, such as a silyl ketene acetal, to attack the carbonyl carbon from the less sterically hindered face. uvic.cauwindsor.ca
This model is highly effective for substrates with small, chelating protecting groups on the alcohol (e.g., methyl, benzyl). However, bulky silyl protecting groups (like TBS or TES) are generally considered non-chelating due to steric hindrance and the weak Lewis basicity of the silyloxy oxygen. nih.govresearchgate.net In such cases, the reaction typically proceeds through a non-chelation, Felkin-Anh-type open transition state. uwindsor.canih.gov
Despite this general rule, methods have been developed to enforce chelation even with silyl-protected α-hydroxy aldehydes. For instance, the use of certain Lewis acids or additives can promote the formation of a chelated intermediate, overriding the normal Felkin-Anh preference and leading to the "anti-Felkin" or chelation-controlled product. nih.gov This strategy has been applied in Mukaiyama aldol reactions, where Lewis acids like TiCl₄ can promote chelation-controlled additions of silyl ketene acetals to α- and β-alkoxy aldehydes, yielding syn-diol motifs with high diastereoselectivity. researchgate.net
| Control Model | α-Protecting Group | Key Intermediate | Predicted Major Product | Reference |
|---|---|---|---|---|
| Chelation Control | Small (e.g., -Me, -Bn) | Rigid 5-membered cyclic complex with Lewis acid | syn-Diol | scribd.comuvic.ca |
| Felkin-Anh (Non-Chelation) | Bulky (e.g., -SiR₃) | Open-chain, staggered conformation | anti-Diol | uwindsor.canih.gov |
| Forced Chelation | Bulky (e.g., -SiR₃) | Chelated complex promoted by specific reagents (e.g., RZnX) | syn-Diol | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetyltrimethylsilane |
| Di-tert-butyl peroxide (DTBP) |
| Hexamethyldisiloxane |
| Methyllithium |
| Styrene |
| Tetramethylsilane |
| Titanium tetrachloride (TiCl₄) |
| Trimethylsilanol |
| Trimethylsilyl chloride |
Synthetic Applications in Complex Molecule Synthesis
Role as Crosslinking Initiators and Siliconization Agents
Vinyl-substituted silanes are generally recognized for their utility as coupling agents and as monomers in the creation of polymers. wikipedia.org In the realm of materials science, substances like vinyltrimethoxysilane (B1682223) and vinyltriethoxysilane (B1683064) are employed as monomers and as agents to facilitate coupling between different materials. wikipedia.org Cross-linking agents, which form covalent bonds between polymer chains, are crucial for enhancing the mechanical strength, thermal stability, and chemical resistance of materials like plastics and rubbers. rsc.org Silane-based cross-linkers, particularly alkoxysilanes, are common in the formulation of polymers, coatings, and adhesives. rsc.org
While the vinyl group in (1-Methoxyvinyl)trimethylsilane suggests a potential for participation in polymerization and cross-linking reactions, specific documentation detailing its use as a primary crosslinking initiator or siliconization agent is not prominent in the available literature. Its structure, however, implies that it could theoretically be incorporated into a polymer backbone via reactions involving its vinyl group. Subsequent reactions could then lead to cross-linked networks, although dedicated cross-linking agents are more commonly employed for this purpose.
Preparation of Organosilicon Compounds and Polymers (e.g., Silicone Polymers, Rubbers, Coating Agents)
The synthesis of silicone polymers often involves the polymerization of silane (B1218182) precursors. For instance, silicone polymers can be produced through the hydrolysis of silane compounds with general formulas like R_aSi(OR¹)₍₄₋ₐ₎ and Si(OR²)₄. acs.org Another major route is the anionic ring-opening polymerization of cyclosiloxane monomers. msu.edu To create materials like fluorosilicone rubber, a linear polymer is first formed by the co-polymerization of monomers such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D₃F) with a vinyl-containing siloxane like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V₄). libretexts.org
Although this compound is a functionalized organosilicon compound, its direct application as a primary monomer in the large-scale production of common silicone polymers, rubbers, or coating agents is not widely reported. The general preparative methods for these materials typically utilize different, more reactive, or economically favorable silane and siloxane precursors. wikipedia.orgacs.orglibretexts.org
Building Blocks for Advanced Organic Architectures
Vinylsilanes are recognized as important building blocks in organic synthesis due to their ability to undergo regio-specific electrophilic substitution reactions, which is largely attributed to the stabilizing effect of the silicon atom on adjacent carbocationic intermediates (the β-silicon effect). nih.gov This property makes them valuable in the controlled construction of complex carbon skeletons. acs.orgnih.gov
In the pursuit of synthesizing complex natural products, various silyl (B83357) ethers and related compounds are employed as key intermediates. During synthetic efforts toward Ieodomycin B, a marine natural product with antimicrobial activity, researchers considered the use of a silyl enol ether, specifically ((1-methoxyvinyl)oxy)trimethylsilane, for a crucial Mukaiyama aldol (B89426) reaction. nih.gov However, this attempt was unsuccessful. nih.gov The successful synthesis was ultimately achieved using a different reagent, ((1-(benzyloxy)vinyl)oxy)trimethylsilane. nih.gov It is important to note that the unsuccessfully attempted reagent is an isomer of this compound and not the compound itself.
Despite this specific outcome, the general utility of vinylsilanes in total synthesis is well-established. They have been instrumental in the stereoselective and regioselective synthesis of various five-, six-, and seven-membered oxygen-containing heterocyclic rings (oxacycles), which are core structures in many biologically active molecules and natural products. nih.gov
A significant application of this compound is its function as a synthetic equivalent of an acetyl anion or a masked enolate. This allows for the introduction of an acetyl group (CH₃CO-) through reactions with various electrophiles. The vinylsilane can undergo electrophilic substitution, such as acylation, at the carbon atom bonded to the silicon group. Subsequent hydrolysis of the resulting intermediate unmasks the ketone functionality.
For example, in a Lewis acid-catalyzed reaction akin to a Friedel-Crafts acylation, this compound can react with an acyl chloride. This reaction forms a new carbon-carbon bond, and after workup, yields a 1,3-diketone. This transformation provides a powerful method for creating α-substituted carbonyl structures that are valuable in further synthetic elaborations. msu.eduorganic-chemistry.org
Table 1: Synthesis of α-Substituted Carbonyls using this compound This table presents a generalized reaction scheme.
| Electrophile (R-COCl) | Reagent | Product (1,3-Diketone) |
|---|---|---|
![]() |
trimethylsilane) |
![]() |
| Acetyl Chloride | This compound | 2,4-Pentanedione |
| Benzoyl Chloride | This compound | 1-Phenyl-1,3-butanedione |
One-carbon homologation refers to synthetic strategies that extend a carbon chain by a single carbon atom. While numerous methodologies exist for this purpose, the use of this compound as a direct precursor in one-carbon homologation reactions is not a documented application in the scientific literature. Its chemical structure and reactivity are more suited to its role as a two-carbon (acetyl) building block rather than a single-carbon donor.
Contributions to Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible through the reactions of this compound, particularly α-substituted carbonyls and 1,3-diketones, are prevalent in many pharmaceutical and agrochemical compounds. The ability to efficiently construct these frameworks makes reagents like this compound potentially valuable in the synthesis of such bioactive molecules. Vinylsilanes, in general, are useful intermediates in the synthesis of pharmaceutical compounds and other fine chemicals. acs.orgnih.gov However, specific, large-scale industrial applications of this compound as a key intermediate in the synthesis of named pharmaceutical or agrochemical products are not widely reported in publicly available literature. Its utility remains primarily as a versatile reagent in the broader context of synthetic organic chemistry research.
Advanced Topics and Future Directions in 1 Methoxyvinyl Trimethylsilane Chemistry
Development of Novel Catalytic Systems
The reactivity of (1-methoxyvinyl)trimethylsilane is significantly influenced by the choice of catalyst. Modern research is focused on developing more efficient, selective, and sustainable catalytic systems to expand its synthetic utility.
Metal Catalysis: Metal-catalyzed reactions are pivotal in activating this compound for various transformations. Nickel catalysis, in particular, has enabled novel cross-coupling reactions. For instance, a nickel-catalyzed, dealkoxylating Csp2-Csp3 cross-coupling has been developed for the stereospecific synthesis of allylsilanes from enol ethers like this compound. In a typical reaction, a Ni(COD)₂ catalyst facilitates the coupling of the enol ether with an organolithium reagent, such as LiCH₂SiMe₃, to produce the corresponding allylsilane with high stereoselectivity. google.com
Palladium catalysis is also prominent, particularly in "silyl-Heck" reactions. These methods allow for the direct and high-yielding silylation of terminal alkenes using silyl (B83357) halides, providing facile access to E-β-silyl styrenes and terminal allyl silanes. chemicalbook.com While often used for the synthesis of vinyl silanes, these catalytic principles are being explored to further functionalize pre-existing vinyl silanes like this compound.
Organocatalysis: Organocatalysis offers a metal-free alternative for activating silyl enol ethers. These systems are often valued for their lower toxicity and stability. This compound is a classic nucleophile in organocatalyzed reactions such as the Mukaiyama aldol (B89426) addition. In these reactions, a chiral organocatalyst activates an aldehyde, which is then attacked by the silyl enol ether to form a new carbon-carbon bond, often with a high degree of stereocontrol. The development of new, more efficient organocatalysts continues to be an active area of research to improve yields, expand substrate scope, and enhance enantioselectivity.
| Catalyst System | Reaction Type | Product Class | Reference |
| Ni(COD)₂ | Cross-Coupling | Allylsilanes | google.com |
| Palladium/Ligand | Silyl-Heck Reaction | Vinyl Silanes | chemicalbook.com |
| Chiral Organocatalyst | Mukaiyama Aldol Addition | β-Hydroxy Ketones |
Computational and Spectroscopic Studies of Reactivity
Understanding the fundamental reactivity of this compound through computational and spectroscopic methods is crucial for predicting its behavior and designing new transformations.
Computational Studies: Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of silyl enol ethers. Although specific studies on this compound are limited, research on analogous structures provides significant insight. For example, DFT calculations have been used to elucidate the Gibbs free energies of reaction intermediates in the iron-catalyzed dicarbofunctionalization of enol silyl ethers. rsc.org These studies help rationalize the observed chemo- and regio-selectivity by comparing the energy profiles of different potential reaction pathways. rsc.org Other computational work has combined X-ray photoelectron spectroscopy (XPS) with DFT to investigate the adsorption and reaction of methyl enol ether functionalized molecules on silicon surfaces, identifying different bonding configurations and reaction products like ether cleavage or carbonyl formation. uni-regensburg.denih.gov Such theoretical investigations are key to understanding the electronic effects of the methoxy (B1213986) and trimethylsilyl (B98337) groups on the reactivity of the vinyl system.
Spectroscopic Studies: Spectroscopic techniques provide direct experimental evidence of the structure and purity of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR are routinely used to characterize this compound and its derivatives. The ¹H NMR spectrum of this compound typically shows characteristic signals for the vinyl protons, the methoxy group protons, and the trimethylsilyl group protons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the C=C double bond and the Si-C and C-O bonds.
These analytical methods are indispensable for monitoring reaction progress, identifying intermediates, and confirming the structure of final products in the advanced chemical transformations being developed.
Green Chemistry Approaches to Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and use of this compound to create more sustainable and environmentally friendly processes.
Green Synthesis and Catalysis: Research efforts are directed towards minimizing waste and avoiding hazardous reagents. One approach involves the use of environmentally benign catalysts, such as boric acid, for silylation and desilylation reactions. Another strategy is the development of catalyst-free reaction systems. For example, a visible light-driven α-sulfonylation of ketone-derived silyl enol ethers has been achieved without any transition-metal or photoredox catalyst. nih.gov This method relies on the formation of an electron donor-acceptor (EDA) complex under mild conditions, offering high atom economy and reducing the need for extensive purification. nih.gov The use of less hazardous solvents, or even solvent-free conditions, is another key aspect. For instance, trimethylsilyl chloride (TMSCl) has been explored not just as a reagent but as a greener, effective solvent for certain reactions. wikipedia.org
Sustainable Applications: The Si-O bond in silyl enol ethers and related poly(silyl ether) materials can be designed to be degradable. This property is being exploited to create sustainable materials, such as polyurethane thermosets with tunable degradation rates, which are promising for the manufacture of green polymer products. rsc.org
| Green Chemistry Principle | Application in Silyl Enol Ether Chemistry | Benefit | Reference |
| Catalyst-Free Reactions | Visible light-mediated EDA complex formation for sulfonylation | Avoids metal catalysts, mild conditions | nih.gov |
| Greener Solvents | Use of TMSCl as a recyclable solvent | Reduces use of volatile organic compounds | wikipedia.org |
| Degradable Materials | Incorporation of silyl ether linkages into polymers | Creates materials with controlled degradation | rsc.org |
| Alternative Energy Sources | Microwave-assisted synthesis | Reduces reaction times and energy consumption |
Exploration of New Reaction Pathways and Transformations
The unique structure of this compound, featuring both a vinylsilane and a silyl enol ether moiety, makes it a substrate for discovering novel reaction pathways.
Radical Chemistry: Recent advances in photoredox catalysis have opened up new avenues for the radical functionalization of vinyl silanes. A general protocol for the radical group transfer of vinyl and alkynyl silanes onto sp³ carbons has been developed using an iridium photocatalyst. uni-regensburg.de This process involves the radical addition to the C-C π bond, followed by fragmentation. The presence of the silicon atom is crucial as it facilitates a subsequent ring-opening process that would not occur in its all-carbon analogue. uni-regensburg.de
Novel C-C Bond Formations: Researchers are moving beyond traditional α-monofunctionalization. Iron-catalyzed dicarbofunctionalization allows for the formation of two new C-C bonds in a single step by coupling silyl enol ethers with alkyl halides and Grignard reagents. rsc.org Furthermore, a palladium-catalyzed, three-component carbosilylation of internal alkynes has been developed to stereoselectively synthesize highly substituted vinyl silanes. The ability to control the stereochemistry to form either cis or trans products simply by changing the phosphine (B1218219) ligand on the palladium catalyst represents a significant advance. These tetrasubstituted vinylsilanes can then be used in subsequent Hiyama cross-coupling reactions to create complex, stereodefined alkenes.
The combination of different catalytic modes, such as chemo- and biocatalysis, also presents a frontier for creating new synthetic routes that are difficult to achieve with a single type of catalyst alone. These advanced strategies highlight the ongoing efforts to expand the synthetic toolbox and unlock the full potential of versatile reagents like this compound.
Q & A
Q. What are the common synthetic routes for (1-Methoxyvinyl)trimethylsilane, and how can purity be optimized?
- Methodological Answer : A prevalent synthesis involves reacting methoxyacetylene derivatives with trimethylsilyl chloride under inert conditions (e.g., nitrogen atmosphere). For example, (Z)-((2-(Benzyloxy)-1-methoxyvinyl)oxy)trimethylsilane is synthesized by adding methoxyacetylene to a cooled solution of SOCl₂ in MeOH, followed by purification via distillation or recrystallization . Key steps include:
- Reactants : Methoxyacetylene precursors, trimethylsilyl chloride.
- Conditions : Anhydrous solvents, base catalysts (e.g., K₂CO₃), and inert gas protection.
- Purification : Distillation under reduced pressure or column chromatography.
Yield optimization requires strict moisture exclusion and stoichiometric control of reactants.
Q. What key physicochemical properties influence laboratory handling of this compound?
- Methodological Answer : Critical properties include:
- Stability : Susceptible to hydrolysis in humid conditions; store under inert gas (argon/nitrogen) .
- Reactivity : The methoxyvinyl group participates in electrophilic additions, while the trimethylsilyl moiety enhances steric protection.
- Spectroscopic Data : NMR (¹H/¹³C) and GC-MS are used to confirm structure and purity. For example, ¹H-NMR peaks for analogous silanes show characteristic Si-CH₃ signals at ~0.1–0.3 ppm .
Q. What safety protocols are essential for handling this compound in experiments?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste.
- Storage : In amber glass bottles under nitrogen at –20°C to prevent polymerization .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in base-catalyzed C–H silylation?
- Methodological Answer : In C–H silylation, the compound acts as a silyl donor via a base-mediated deprotonation pathway. For example, potassium tert-butoxide abstracts a proton from the substrate, generating a carbanion that attacks the silicon center. Key steps:
- Catalytic Cycle : Base activation → C–H bond cleavage → Silyl transfer .
- Kinetic Control : Reaction rates depend on solvent polarity (e.g., THF vs. DMF) and temperature (optimized at 60–80°C).
Computational studies (DFT) suggest a concerted mechanism with low activation barriers for electron-deficient arenes .
Q. How can contradictions in reported thermolysis behaviors of this compound be resolved?
- Methodological Answer : Discrepancies arise from competing chain and non-chain mechanisms. Below 955 K, chain reactions dominate, but non-chain pathways prevail at higher temperatures. Resolving contradictions involves:
- Experimental : Isotopic labeling (e.g., D-labeled silanes) to track hydrogen abstraction pathways.
- Computational : Molecular dynamics simulations to model transition states and bond dissociation energies (e.g., Si–CH₃ vs. Si–O bonds) .
- Data Reconciliation : Cross-referencing Arrhenius parameters (A-factors, Eₐ) with high-precision calorimetry.
Q. What strategies enhance the efficiency of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Palladium(0) complexes (e.g., Pd(PPh₃)₄) improve coupling yields with aryl halides.
- Additives : Silver oxide (Ag₂O) scavenges halide byproducts, preventing catalyst poisoning.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
Example protocol:
| Reaction Component | Optimal Condition |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Temperature | 80°C |
| Time | 12–24 h |
| Reported yields exceed 85% for arylboronic acid partners . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

trimethylsilane)
